1-(Trifluoromethyl)piperidine
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Overview
Description
1-(Trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a trifluoromethyl group The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trifluoromethyl)piperidine can be synthesized through several methods. One common approach involves the hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using an iridium catalyst.
Another method involves the direct introduction of a trifluoromethyl group into a piperidine ring. This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reactors. The choice of catalyst and reaction conditions is crucial to achieving high yields and purity. Additionally, safety measures must be in place to handle the highly reactive trifluoromethylating agents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or hydroxyl groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride, lithium diisopropylamide, and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce methyl or hydroxyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-(Trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological activity and improve drug properties such as bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)piperidine involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)pyridine: Similar to 1-(Trifluoromethyl)piperidine, this compound features a trifluoromethyl group attached to a pyridine ring. It is used in similar applications, including pharmaceuticals and agrochemicals.
1-(Trifluoromethyl)benzene: This compound has a trifluoromethyl group attached to a benzene ring. It is used as a building block in organic synthesis and has applications in materials science.
1-(Trifluoromethyl)cyclohexane: This compound features a trifluoromethyl group attached to a cyclohexane ring.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
657-45-4 |
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Molecular Formula |
C6H10F3N |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H2 |
InChI Key |
DOBBROKMBMVCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(F)(F)F |
Origin of Product |
United States |
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